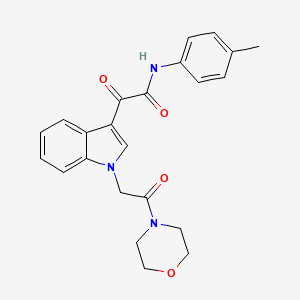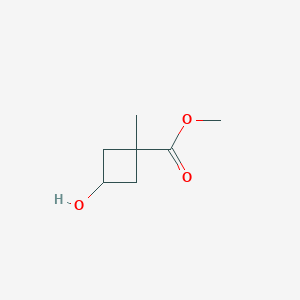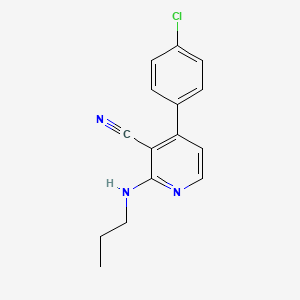
1-(5-phenylisoxazol-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 1-(5-phenylisoxazol-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cyclopropanecarboxamide, is a complex molecule that appears to be designed for biological activity, potentially as an inhibitor of certain enzymes or for other therapeutic purposes. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start with a core structure, which is then functionalized with various substituents to achieve the desired biological activity. For instance, the synthesis of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides involves the reaction of hydroxy-oxo-enamides with phenylhydrazine, followed by treatment with silver nitrate or sodium methoxide to form salts . Similarly, derivatives of cyclopropane dicarboxylic acid are synthesized through reactions with thiosemicarbazide and subsequent ring closure in an alkaline medium . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which are known to interact with biological targets. The presence of a cyclopropane core can impart rigidity to the molecule, potentially affecting its binding to enzymes or receptors . The sulfamoylphenyl group is a common feature in many biologically active compounds and is known for its ability to interact with enzymes such as carbonic anhydrases .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. For example, the presence of a sulfamoyl group can facilitate interactions with metal ions or active sites of enzymes, which is crucial for inhibitory activity . The heterocyclic rings, such as thiadiazoles and triazoles, can undergo various chemical transformations to yield a variety of derivatives, which allows for fine-tuning of the compound's biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and oxygen can influence properties like solubility, stability, and lipophilicity, which in turn affect the compound's bioavailability and pharmacokinetics. The papers provided do not give specific details on the physical and chemical properties of the compounds studied, but these properties are generally important for the compound's performance as a drug candidate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Thiazoline-4-carboxylates Synthesis : Utilizing thiocarboxamides, including N,N-thioureas, in basic conditions (NaHCO3, MeCN) results in the formation of 5-spirocyclopropane-annelated thiazoline-4-carboxylates. These compounds, which are derivatives of cysteine incorporating a cyclopropyl group, demonstrate the versatility of cyclopropanecarboxamide compounds in synthesizing biologically relevant molecules (Nötzel et al., 2001).
Carbonic Anhydrase Inhibition : A series of acridine-acetazolamide conjugates, which include cyclopropanecarboxamide derivatives, have been synthesized and shown to inhibit carbonic anhydrase isozymes in the low micromolar and nanomolar range. This finding highlights the potential therapeutic applications of these compounds in targeting carbonic anhydrases (Ulus et al., 2016).
Antimicrobial Properties : Studies on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have demonstrated significant antimicrobial activities. These compounds, derived from cyclopropanecarboxamide structures, present potential as antimicrobial agents (Darwish et al., 2014).
Chemical Synthesis and Reactions
Isoxazole Derivatives Synthesis : The synthesis of isoxazole-containing sulfonamides, derived from cyclopropanecarboxamide compounds, has shown potent inhibitory properties against carbonic anhydrase II and VII. This underlines the chemical versatility and biological relevance of cyclopropanecarboxamide-based isoxazole derivatives (Altug et al., 2017).
Regioisomeric 4-Isoxazolines : The formation of regioisomeric 4-isoxazolines through 1,3-dipolar cycloaddition showcases the potential of cyclopropanecarboxamide derivatives in generating novel organic compounds, which can undergo various rearrangements leading to diverse chemical structures (Liguori et al., 1988).
Thiadiazole and Triazole Derivatives Synthesis : New heterocyclic derivatives incorporating thiadiazole and 1,2,4-triazole moieties, derived from cyclopropanecarboxylic acid, demonstrate the capability of cyclopropanecarboxamide structures in the synthesis of diverse heterocyclic compounds (Sharba et al., 2005).
Eigenschaften
IUPAC Name |
1-(5-phenyl-1,2-oxazol-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c27-20(22(10-11-22)19-14-18(30-25-19)15-4-2-1-3-5-15)24-16-6-8-17(9-7-16)32(28,29)26-21-23-12-13-31-21/h1-9,12-14H,10-11H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYHAJROISYRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2545685.png)



![4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2545696.png)
![(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2545697.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2545699.png)
![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2545701.png)




![2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2545708.png)